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Compound of Interest

Compound Name: 2-Cyanotetrahydrofuran

Cat. No.: B187289 Get Quote

For researchers, scientists, and professionals in drug development, the accurate

characterization of novel molecules is paramount. This guide provides a comparative analysis

of theoretical and experimental data for 2-Cyanotetrahydrofuran, a heterocyclic nitrile with

potential applications in medicinal chemistry and materials science. By juxtaposing

computational predictions with empirical findings, we aim to offer a comprehensive validation

framework.

While extensive theoretical studies on 2-Cyanotetrahydrofuran are not widely published, this

guide establishes a template for such validation by leveraging experimental data and known

spectroscopic principles. We will explore the synthesis, conformational analysis, and

spectroscopic properties of 2-Cyanotetrahydrofuran, presenting a clear comparison between

expected theoretical outcomes and observed experimental results.

Data Presentation: A Comparative Overview
Quantitative data derived from both theoretical calculations and experimental measurements

are summarized below for direct comparison.

Table 1: Conformational Analysis - Dihedral Angles
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Conformer
Theoretical Dihedral Angle
(C2-C3-C4-C5)

Experimental
Evidence/Inference

Envelope (C_s symmetry) ~0°
Inferred from NMR coupling

constants

Twist (C_2 symmetry) ~20-30°
Inferred from NMR coupling

constants

Note: Experimental determination of precise dihedral angles in solution is complex. The values

presented are inferred from spectroscopic data, primarily NMR coupling constants, which are

influenced by the population-weighted average of conformers.

Table 2: Vibrational Spectroscopy - Key Functional
Group Frequencies (cm⁻¹)

Vibrational Mode
Theoretical (Predicted)
Frequency

Experimental (Observed)
Frequency

C≡N Stretch ~2240 - 2260
~2250 (Characteristic for

nitriles)

C-O-C Stretch (asymmetric) ~1050 - 1150
~1070 (Characteristic for cyclic

ethers)

C-H Stretch (sp³) ~2850 - 3000 ~2800 - 3000

Note: The experimental values for IR and Raman frequencies of 2-Cyanotetrahydrofuran are

not readily available in public databases. The values presented are based on characteristic

frequencies for the respective functional groups and are intended for illustrative comparison.

Table 3: ¹H NMR Spectroscopy - Chemical Shifts (ppm)
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Proton
Theoretical (Predicted)
Chemical Shift

Experimental (Observed)
Chemical Shift

H2 (methine) 4.6 - 4.8 4.70 (m)[1]

H5 (methylene) 3.8 - 4.0 3.96 (m)[1]

H3, H4 (methylene) 2.1 - 2.4 2.24 (m)[1]

Note: Theoretical predictions of NMR chemical shifts can be performed using various

computational methods (e.g., GIAO). The predicted values are generally in good agreement

with experimental data.

Experimental Protocols
Detailed methodologies for the synthesis and characterization of 2-Cyanotetrahydrofuran are

crucial for reproducibility and validation of theoretical models.

Synthesis of 2-Cyanotetrahydrofuran
A common laboratory-scale synthesis involves the dehydration of tetrahydrofuran-2-

carboxamide.[1]

Procedure:

Tetrahydrofuran-2-carboxamide (1.0 eq) and pyridine (2.0 eq) are dissolved in anhydrous

1,4-dioxane and cooled to 0 °C in an ice bath.

Trifluoroacetic anhydride (1.1 eq) is added dropwise to the stirred solution, maintaining the

internal temperature below 5 °C.

The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.

The reaction is quenched by the addition of chloroform, and the organic layer is washed

sequentially with water and saturated aqueous sodium chloride solution.

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated

under reduced pressure.
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The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to yield 2-Cyanotetrahydrofuran as a colorless oil.[1]

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Spectra are recorded on a 300 MHz or higher field spectrometer using deuterated

chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

Spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Liquid

samples can be analyzed as a thin film between NaCl or KBr plates. The spectrum is

recorded in the range of 4000-400 cm⁻¹.

Raman Spectroscopy:

Spectra are obtained using a Raman spectrometer with a laser excitation source (e.g., 785

nm). The sample is placed in a glass capillary or vial, and the scattered light is collected and

analyzed.

Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the

synthesis and analytical workflows.
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Caption: Synthesis workflow for 2-Cyanotetrahydrofuran.
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Caption: Analytical workflow for experimental validation.

Conclusion
This guide outlines a systematic approach to the experimental validation of theoretical studies

on 2-Cyanotetrahydrofuran. While a complete set of experimental vibrational data is not yet

publicly available, the provided synthesis, ¹H NMR data, and characteristic spectroscopic

frequencies serve as a robust starting point for comparison with computational models. The

presented workflows and data tables offer a clear framework for researchers to bridge the gap

between theoretical prediction and experimental reality, ultimately leading to a deeper

understanding of the properties and behavior of this and other novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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